molecular formula C12H18BNO3 B14068263 (2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid

(2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid

Cat. No.: B14068263
M. Wt: 235.09 g/mol
InChI Key: YELYPAFAPHOYDP-UHFFFAOYSA-N
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Description

(2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a piperidinyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Palladium catalyst: Commonly used catalysts include Pd(PPh3)4 or Pd(OAc)2.

    Base: Bases such as K2CO3 or NaOH are often used.

    Solvent: The reaction is typically carried out in solvents like toluene, ethanol, or water.

    Temperature: The reaction is usually conducted at temperatures ranging from room temperature to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions for substitution reactions often involve the use of strong nucleophiles and appropriate solvents.

Major Products

The major products formed from these reactions include phenols, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. This interaction can modulate the activity of these enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxy and piperidinyl groups in (2-Methoxy-5-(piperidin-4-yl)phenyl)boronic acid provides unique steric and electronic properties that enhance its reactivity and specificity in various chemical reactions. These features make it a more versatile and valuable compound compared to its simpler analogs.

Properties

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

IUPAC Name

(2-methoxy-5-piperidin-4-ylphenyl)boronic acid

InChI

InChI=1S/C12H18BNO3/c1-17-12-3-2-10(8-11(12)13(15)16)9-4-6-14-7-5-9/h2-3,8-9,14-16H,4-7H2,1H3

InChI Key

YELYPAFAPHOYDP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2CCNCC2)OC)(O)O

Origin of Product

United States

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